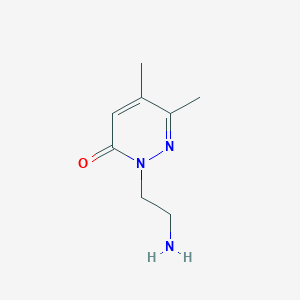
2-(2-Aminoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one
Vue d'ensemble
Description
2-(2-Aminoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one, also known as 2-AEDP, is an organic compound with a variety of uses in scientific research. It is a non-toxic, colorless, and odorless compound that can be used to synthesize other compounds. 2-AEDP has been used in a variety of applications including cancer research, drug development, and biochemistry.
Applications De Recherche Scientifique
Tetradentate Chelating Ligand
2-(2-Aminoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one: acts as a tetradentate chelating ligand . This means it can form stable complexes with transition metals, which is crucial in fields like bioinorganic chemistry, catalysis, and materials science. These complexes can be used for studying metalloproteins’ functions or developing new catalysts that mimic natural enzymatic processes.
Carbon Dioxide Absorbent
The compound is used as a carbon dioxide absorbent . This application is particularly relevant in the context of climate change, as it can help in capturing CO2 from the atmosphere or industrial emissions. Its efficiency in absorbing CO2 makes it a potential candidate for use in carbon capture and storage (CCS) technologies.
Peptide Synthesis
It serves as a reagent for the cleavage of the fluorenylmethyloxycarbonyl (Fmoc) group in peptide synthesis . This step is essential in the production of peptides and proteins for pharmaceutical applications, where the Fmoc group protects the amino acids during the synthesis process.
Formation of Tris-Urea and -Thiourea Derivatives
The compound reacts with aryl isocyanates and isothiocyanates to give tris-urea and -thiourea derivatives . These derivatives have applications in pharmaceuticals, agrochemicals, and organic materials due to their unique structural and functional properties.
Nanocellulose Aerogels
In materials science, it has been used to modify nanocellulose aerogels . These aerogels have a high surface area and can be used for applications such as insulation, lightweight structural materials, or as scaffolds for tissue engineering.
Stabilizing Mixed-Cation Perovskites
The compound plays a role in stabilizing mixed-cation perovskites under humid and thermal stress conditions . This is significant for the development of perovskite solar cells, which are a promising new type of photovoltaic technology due to their high efficiency and lower production costs compared to traditional silicon-based solar cells.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as 2-aminoethyl diphenylborinate (2-apb), have been shown to inhibit both ip3 receptors and trp channels, although they can activate trpv1, trpv2, & trpv3 at higher concentrations . This suggests that 2-(2-Aminoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one might interact with its targets in a similar manner, leading to changes in cellular signaling pathways.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been shown to possess various biological activities that affect a wide range of biochemical pathways . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds, such as 2-aminoethyl diphenylborinate (2-apb), have been shown to modulate cellular signaling pathways by inhibiting ip3 receptors and trp channels . This suggests that 2-(2-Aminoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one might have similar effects on cellular signaling pathways.
Propriétés
IUPAC Name |
2-(2-aminoethyl)-5,6-dimethylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-5-8(12)11(4-3-9)10-7(6)2/h5H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBZXJLIDALOBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N=C1C)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1490369.png)

![3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1490376.png)
![2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B1490377.png)
![2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1490378.png)
![2-(3-(pyridin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1490379.png)

![1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490382.png)
